molecular formula C15H9BrClNO3S2 B10895572 (5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-3-methyl-1,3-thiazolidine-2,4-dione

(5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-3-methyl-1,3-thiazolidine-2,4-dione

Cat. No.: B10895572
M. Wt: 430.7 g/mol
InChI Key: DUSPBGZDYWNTSV-KPKJPENVSA-N
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Description

5-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-3-METHYL-1,3-THIAZOLANE-2,4-DIONE: is a complex organic compound that belongs to the class of thiazolane derivatives. This compound is characterized by its unique structure, which includes a brominated furyl group, a chlorophenyl sulfanyl group, and a thiazolane-2,4-dione core. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-3-METHYL-1,3-THIAZOLANE-2,4-DIONE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

  • Formation of the Furyl Intermediate:

    • Starting from 4-bromo-2-furaldehyde, the furyl intermediate is synthesized through a series of reactions including bromination and formylation.
  • Synthesis of the Thiazolane Core:

    • The thiazolane core is prepared by reacting 3-methyl-1,3-thiazolane-2,4-dione with appropriate reagents under controlled conditions.
  • Coupling Reaction:

    • The final step involves the coupling of the furyl intermediate with the thiazolane core in the presence of a base to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfanyl group.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolane-2,4-dione core.

    Substitution: The bromine and chlorine atoms in the furyl and phenyl groups, respectively, can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Products may include sulfoxides and sulfones.

    Reduction: Reduced products include alcohols and amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • The compound is used as a building block in the synthesis of more complex molecules.
  • It serves as a precursor in the development of novel materials with unique properties.

Biology:

  • The compound exhibits potential biological activity, making it a candidate for drug discovery and development.
  • It is studied for its interactions with biological macromolecules and its effects on cellular processes.

Medicine:

  • Research is ongoing to explore its potential as an antiviral, antibacterial, and anticancer agent.
  • It is investigated for its ability to modulate specific biochemical pathways.

Industry:

  • The compound is used in the development of agrochemicals and pesticides.
  • It finds applications in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 5-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-3-METHYL-1,3-THIAZOLANE-2,4-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s effects are mediated through:

    Inhibition of Enzymes: It may inhibit key enzymes by binding to their active sites, thereby disrupting normal biochemical reactions.

    Modulation of Receptors: The compound can interact with cellular receptors, altering signal transduction pathways.

    Induction of Apoptosis: It may induce programmed cell death in cancer cells by activating apoptotic pathways.

Comparison with Similar Compounds

  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
  • 4-Bromo-2-furaldehyde
  • 3-Methyl-1,3-thiazolane-2,4-dione

Comparison:

  • Structural Uniqueness: The presence of both brominated furyl and chlorophenyl sulfanyl groups in the same molecule is unique to this compound.
  • Chemical Reactivity: The combination of functional groups imparts distinct reactivity patterns compared to similar compounds.
  • Biological Activity: The compound’s specific interactions with biological targets may differ from those of structurally related molecules, leading to unique pharmacological profiles.

Properties

Molecular Formula

C15H9BrClNO3S2

Molecular Weight

430.7 g/mol

IUPAC Name

(5E)-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-3-methyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C15H9BrClNO3S2/c1-18-13(19)12(23-15(18)20)7-9-6-11(16)14(21-9)22-10-4-2-8(17)3-5-10/h2-7H,1H3/b12-7+

InChI Key

DUSPBGZDYWNTSV-KPKJPENVSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC(=C(O2)SC3=CC=C(C=C3)Cl)Br)/SC1=O

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(O2)SC3=CC=C(C=C3)Cl)Br)SC1=O

Origin of Product

United States

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